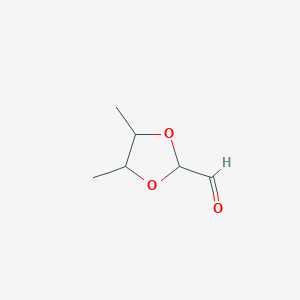
4,5-Dimethyl-1,3-dioxolane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-1,3-dioxolane-2-carbaldehyde is an organic compound with the molecular formula C6H10O3. It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms. This compound is known for its unique structural properties and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethyl-1,3-dioxolane-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of acetone with glyceraldehyde in the presence of an acid catalyst. This reaction forms a dioxolane ring with the aldehyde group at the 2-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-1,3-dioxolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxolane derivatives.
Scientific Research Applications
4,5-Dimethyl-1,3-dioxolane-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-1,3-dioxolane-2-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various chemical reactions and applications .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde: Similar structure but with different substituents.
1,3-Dioxolane-4-carboxaldehyde: Lacks the methyl groups at the 4 and 5 positions.
4,5-Dimethyl-1,3-dioxol-2-one: Contains a carbonyl group instead of an aldehyde group.
Uniqueness
4,5-Dimethyl-1,3-dioxolane-2-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group, which imparts distinct reactivity and applications compared to its analogs .
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
4,5-dimethyl-1,3-dioxolane-2-carbaldehyde |
InChI |
InChI=1S/C6H10O3/c1-4-5(2)9-6(3-7)8-4/h3-6H,1-2H3 |
InChI Key |
PVNBCJCYXGYYRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(O1)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















